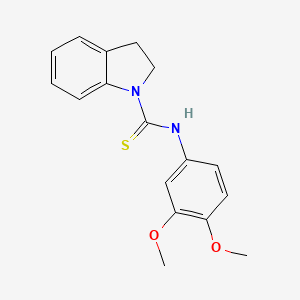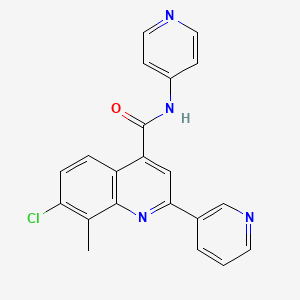![molecular formula C14H19ClN2O3S B4793857 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4793857.png)
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
説明
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as CSPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CSPC is a piperidinecarboxamide derivative, and its chemical structure contains a sulfonyl group, a piperidine ring, and a chlorobenzyl group.
科学的研究の応用
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
This compound has also been studied for its potential applications in neuroscience research. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and enhance synaptic plasticity, which are important factors in learning and memory.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDAC activity, this compound can induce changes in gene expression that lead to cell cycle arrest, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest at the G2/M phase and activate the intrinsic apoptotic pathway. In animal models of neurodegenerative diseases, this compound has been found to increase the levels of BDNF and enhance synaptic plasticity, leading to improved cognitive function. This compound has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide for lab experiments is its potent antitumor activity. This compound has been found to be effective against a range of cancer cell lines, making it a useful tool for studying cancer biology and developing new cancer therapies. This compound also has neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegenerative diseases and developing new treatments for these conditions.
One of the limitations of this compound for lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide. One direction is to investigate the potential of this compound as a cancer therapy in clinical trials. Another direction is to further investigate the mechanisms of action of this compound in cancer cells and neurodegenerative diseases. Additionally, studies could be conducted to investigate the potential of this compound in other areas of scientific research, such as inflammation and autoimmune diseases. Finally, efforts could be made to improve the solubility and stability of this compound, which would increase its effectiveness in lab experiments and potential clinical applications.
特性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-16-14(18)12-6-8-17(9-7-12)21(19,20)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZXLFPPOQIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793774.png)
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4793775.png)
![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)
![3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793790.png)


![3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B4793811.png)
![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4793820.png)
![2-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4793828.png)
![4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4793838.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793842.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4793848.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)
